Predicted pKa: Enhanced Acidity vs. Octafluoroadipic Acid
Perfluoro-3,6-dioxaoctane-1,8-dioic acid exhibits a predicted pKa of −0.09 ± 0.10 , which is more acidic than the non-ether analog octafluoroadipic acid (pKa 0.22 ± 0.10, predicted) . The lower pKa (difference ≈ 0.31 units) indicates that the electron-withdrawing effect of the ether oxygen atoms further stabilizes the carboxylate anion relative to the purely perfluorinated aliphatic chain.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | −0.09 ± 0.10 |
| Comparator Or Baseline | Octafluoroadipic acid: 0.22 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.31 (target compound is stronger acid) |
| Conditions | Predicted values; experimental pKa not available for these compounds |
Why This Matters
The stronger acidity influences proton conductivity, ion-exchange behavior, and metal complexation in applications such as ionomer synthesis, catalyst layer contamination models, and analytical method development for PFAS.
